molecular formula C15H17N3O B15074419 N,N-Dimethyl-4-(phenylazo)-m-anisidine CAS No. 148-94-7

N,N-Dimethyl-4-(phenylazo)-m-anisidine

Katalognummer: B15074419
CAS-Nummer: 148-94-7
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: SJSXEOUKVMPXCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-4-(phenylazo)-m-anisidine is an organic compound with the molecular formula C14H15N3. It is also known by various other names such as p-(Dimethylamino)azobenzene and C.I. Solvent Yellow 2 . This compound is characterized by its vibrant yellow color and is commonly used as a dye in various industrial applications.

Vorbereitungsmethoden

The synthesis of N,N-Dimethyl-4-(phenylazo)-m-anisidine typically involves the diazotization of aniline derivatives followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

N,N-Dimethyl-4-(phenylazo)-m-anisidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-4-(phenylazo)-m-anisidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-4-(phenylazo)-m-anisidine involves its ability to interact with various molecular targets through its azo group. This interaction can lead to changes in the electronic structure of the compound, affecting its reactivity and binding properties. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-4-(phenylazo)-m-anisidine can be compared with other azo compounds such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications.

Eigenschaften

CAS-Nummer

148-94-7

Molekularformel

C15H17N3O

Molekulargewicht

255.31 g/mol

IUPAC-Name

3-methoxy-N,N-dimethyl-4-phenyldiazenylaniline

InChI

InChI=1S/C15H17N3O/c1-18(2)13-9-10-14(15(11-13)19-3)17-16-12-7-5-4-6-8-12/h4-11H,1-3H3

InChI-Schlüssel

SJSXEOUKVMPXCR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.